2-HYDRAZINO-6-(METHOXYMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide typically involves the reaction of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile with hydrazine dihydrochloride and hydrazine hydrate in ethylene glycol at 0°C . The reaction proceeds as follows:
Starting Material: 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile.
Reagents: Hydrazine dihydrochloride and hydrazine hydrate.
Solvent: Ethylene glycol.
Reaction Conditions: The reaction is carried out at 0°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the starting material can be reduced to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
2-Hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide involves its interaction with various molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: A simpler hydrazino derivative of pyridine with similar reactivity but fewer functional groups.
2-Hydrazino-6-methoxy-1,3-benzothiazole: Another hydrazino compound with a different heterocyclic structure and potential biological activities.
Uniqueness
2-Hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-hydrazinyl-6-(methoxymethyl)-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6-3-7(5-14-2)12-9(13-11)8(6)4-10/h3H,5,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLAQKIKKKCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NN)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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